Manganese

Catalog No.
S595762
CAS No.
7439-96-5
M.F
Mn
M. Wt
54.93804 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese

CAS Number

7439-96-5

Product Name

Manganese

IUPAC Name

manganese

Molecular Formula

Mn

Molecular Weight

54.93804 g/mol

InChI

InChI=1S/Mn

InChI Key

PWHULOQIROXLJO-UHFFFAOYSA-N

SMILES

[Mn]

solubility

Insoluble (NIOSH, 2024)
Readily dissolves in dilute mineral acids
Solubility in water: none
Insoluble

Synonyms

Mn, Manganese

Canonical SMILES

[Mn]

The exact mass of the compound Manganese is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)readily dissolves in dilute mineral acidssolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of manganese cation in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental Manganese (CAS 7439-96-5), particularly in its electrolytic form (>99.7% purity), is a transition metal utilized across metallurgical, electrochemical, and synthetic workflows. Unlike crude manganese ores or mixed ferroalloys, high-purity manganese metal provides an unadulterated source of Mn(0). It functions as a precise deoxidizer and desulfurizer in specialty steel and aluminum alloys, a chemoselective reducing agent in organometallic synthesis, and a critical dissolution feedstock for the production of battery-grade manganese sulfate used in Nickel-Manganese-Cobalt (NMC) cathodes[1].

Substituting high-purity elemental manganese with generic alternatives introduces process-critical failures. In metallurgy, utilizing standard ferromanganese instead of electrolytic manganese metal (EMM) injects unacceptable levels of iron and carbon, which degrade the corrosion resistance and structural integrity of 200-series stainless steels and specialty aluminum alloys [1]. In organic synthesis, replacing manganese powder with common reductants like zinc or magnesium compromises chemoselectivity; magnesium attacks sensitive functional groups like esters and ketones during halogen-metal exchange, necessitating costly protection-deprotection steps . Furthermore, in battery manufacturing, attempting to synthesize NMC precursors directly from crude manganese dioxide ore rather than dissolving high-purity EMM introduces heavy metal contaminants that require multi-stage solvent extraction to achieve battery-grade specifications [2].

Chemoselective Organometallic Insertion with High Functional Group Tolerance

In the synthesis of functionalized organometallics, elemental manganese powder demonstrates measurable chemoselectivity advantages compared to standard magnesium. While magnesium insertion (Grignard formation) attacks sensitive electrophilic groups, direct insertion of active manganese into organic halides proceeds with tolerance for esters, nitriles, and ketones. Comparative synthetic studies show that manganese insertion yields the desired organomanganese reagent without degrading ester moieties, whereas magnesium requires low-temperature transmetalation or protecting groups to avoid nucleophilic addition side reactions .

Evidence DimensionEster and ketone functional group survival during metal insertion
Target Compound DataHigh tolerance (enables direct insertion without protecting groups)
Comparator Or BaselineMagnesium (requires protection or cryogenic conditions due to nucleophilic attack)
Quantified DifferenceEliminates protection/deprotection steps for electrophilic substrates
ConditionsOxidative insertion into functionalized aryl/alkyl halides

Procurement of high-purity manganese powder enables streamlined, protecting-group-free synthetic routes for complex pharmaceutical intermediates.

Impurity Minimization in High-Performance Alloy Smelting

For the production of specialty aluminum-manganese alloys and 200-series stainless steels, the purity of the manganese additive dictates final material properties. Electrolytic Manganese Metal (EMM) provides a baseline purity of 99.7-99.9% Mn. In contrast, standard ferromanganese introduces significant iron (15-20%) and carbon (up to 7%) impurities. Utilizing EMM restricts iron and carbon contamination to below 0.05% and 0.04%, respectively, preventing unwanted carbide formation and maintaining the structural integrity of the final alloy [1].

Evidence DimensionIron and Carbon impurity introduction
Target Compound DataEMM: <0.05% Fe, <0.04% C
Comparator Or BaselineFerromanganese: ~15-20% Fe, ~7% C
Quantified Difference>99% reduction in Fe and C impurity load per ton of alloy
ConditionsIndustrial smelting of non-ferrous alloys and specialty steels

Selecting EMM over ferromanganese is mandatory for metallurgical workflows where iron and carbon impurities critically degrade alloy performance.

High-Purity Precursor Dissolution for NMC Battery Cathodes

The manufacturing of Nickel-Manganese-Cobalt (NMC) battery cathodes requires ultra-high-purity manganese sulfate (HPMSM). Utilizing high-purity elemental manganese metal (EMM) as the dissolution feedstock bypasses the heavy metal and iron contamination inherent to direct manganese dioxide (MnO2) ore leaching. EMM dissolution consistently yields precursor solutions with trace metal impurities controlled below 50 ppm, significantly reducing the need for complex solvent extraction processes required when starting from crude oxide ores [1].

Evidence DimensionTrace metal impurities in resulting sulfate precursor
Target Compound DataEMM feedstock: <50 ppm trace metals
Comparator Or BaselineDirect MnO2 ore leaching: High initial heavy metal/Fe load requiring extensive purification
Quantified DifferenceBypasses multi-stage solvent extraction for heavy metal removal
ConditionsSulfuric acid dissolution for HPMSM production

Procuring EMM as a battery precursor streamlines the hydrometallurgical purification process, ensuring consistent electrochemical stability in NMC cathodes.

Suppression of Hydrodehalogenation in Reductive Cross-Coupling

In nickel-catalyzed reductive cross-coupling and conjugate addition reactions, the choice of the terminal stoichiometric reductant significantly impacts product yield. When utilizing manganese powder as the electron source instead of zinc, researchers observed a marked decrease in unwanted hydrodehalogenation side products. Manganese provides a milder reduction potential, which enhances the chemoselectivity of the allylnickel intermediates and maximizes the yield of the target cross-coupled products [1].

Evidence DimensionFormation of hydrodehalogenated side products
Target Compound DataManganese powder: Minimized side product formation
Comparator Or BaselineZinc powder: Higher rates of hydrodehalogenation
Quantified DifferenceSignificant yield improvement of desired cross-coupled product
ConditionsNickel-catalyzed reductive conjugate addition to enones

Using manganese powder instead of zinc as a reductant improves reaction efficiency and simplifies downstream purification in complex organic syntheses.

High-Purity NMC Cathode Precursor Manufacturing

Driven by the need for ultra-low trace metal impurities, electrolytic manganese metal (EMM) is selected as the dissolution feedstock for producing high-purity manganese sulfate (HPMSM). This route bypasses the extensive solvent extraction required by crude MnO2 ores, ensuring optimal electrochemical stability in Nickel-Manganese-Cobalt (NMC) lithium-ion batteries [1].

Protecting-Group-Free Organometallic Synthesis

Manganese powder is utilized in pharmaceutical and fine chemical synthesis for its ability to undergo direct oxidative insertion into organic halides without degrading sensitive functional groups like esters and ketones. This chemoselectivity eliminates the need for the protection and deprotection steps typically required when using magnesium Grignard reagents .

Specialty Aluminum and Stainless Steel Alloying

In the production of 200-series stainless steels and advanced aluminum-manganese alloys, EMM is utilized as a critical deoxidizer and alloying agent. Its >99.7% purity ensures that iron and carbon contaminants are kept below 0.05%, preventing carbide-induced brittleness and maintaining strict metallurgical specifications that standard ferromanganese cannot meet [2].

Physical Description

Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2024)
Other Solid; Dry Powder
A lustrous, brittle, silvery solid; [NIOSH]
GREY-WHITE POWDER.
A lustrous, brittle, silvery solid.

Color/Form

Hard grey metal
Steel grey, lustrous, hard, brittle metal
Alpha is body centered cubic; beta is cubic; delta is body centered cubic.
Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal.
For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page.

Exact Mass

54.938043 g/mol

Monoisotopic Mass

54.938043 g/mol

Boiling Point

3564 °F at 760 mmHg (NIOSH, 2024)
2061 °C
1962 °C
3564 °F

Heavy Atom Count

1

Density

7.2 (metal) (NIOSH, 2024) - Denser than water; will sink
7.3 g/cu cm
Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C
7.47 g/cm³
7.20 (metal)

Decomposition

Decomp cold water slowly, rapidly on heating; converted by fluorine into di- and trifluoride; by chlorine into the dichloride.

Melting Point

2271 °F (NIOSH, 2024)
2271 °F
1246 °C
Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point.
1244 °C

UNII

42Z2K6ZL8P

GHS Hazard Statements

Aggregated GHS information provided by 2786 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 998 of 2786 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1788 of 2786 companies with hazard statement code(s):;
H228 (20.13%): Flammable solid [Danger Flammable solids];
H319 (25.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (22.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (22.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as a supplement to intravenous solutions given for Total Parenteral Nutrition (TPN). Administration helps to maintain plasma levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.

MeSH Pharmacological Classification

Trace Elements

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/
1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/
0 mmHg (approx)

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

7439-96-5
19768-33-3
22325-60-6
23317-90-0

Absorption Distribution and Excretion

... This study investigated the tissue distribution of manganese in iron-sufficient and iron-deficient rats after welding-fume exposure. The feeding of an iron-deficient diet for 4 wk produced a depletion of body iron, such as decreased iron levels in the serum and tissues, and upregulated the divalent metal transporter 1 expression in the rat duodenum. The iron-sufficient and iron-deficient rats were then exposed to welding fumes generated from manual metal arc stainless steel at a concentration of 63.5 +/- 2.3 mg/cu m for 2 hr per day over a 30-day period. Animals were sacrificed on days 1, 15, and 30. The level of body iron in the iron-deficient rats was restored to the control level after the welding-fume exposure. However, the tissue distributions of manganese after the welding-fume exposure showed similar patterns in both the iron-sufficient and iron-deficient groups. The concentration of manganese increased in the lungs and liver on days 15 and 30, and increased in the olfactory bulb on day 30. Slight and heterogeneous increases of manganese were observed in different brain regions. Consequently, these findings suggest that the presence of Fe in the inhaled welding fumes may not have a significant effect on the uptake of Mn into the brain. Thus, the condition of iron deficiency did not seem to have any apparent effect on the transport of Mn into the brain after the inhalation of welding fumes.
... To investigate the movement of manganese after welding-fume exposure, six cynomolgus monkeys were acclimated and assigned to three dose groups: unexposed, low dose (31 mg/cu m total suspended particulate [TSP], 0.9 mg/cu m of Mn), and high dose (62 mg/cu m TSP, 1.95 mg/cu m of Mn) of total suspended particulate. The primates were exposed to manual metal arc stainless steel (MMA-SS) welding fumes for 2 hr per day in an inhalation chamber system equipped with an automatic fume generator. Magnetic resonance imaging (MRI) studies were conducted before the initiation of exposure and thereafter every month. The tissue Mn concentrations were then measured after a plateau was reached regarding the shortening of the MRI T1 relaxation time. A dose-dependent increase in the Mn concentration was found in the lungs, while noticeable increases in the Mn concentrations were found in certain tissues, such as the liver, kidneys, and testes. Slight increases in the Mn concentrations were found in the caudate, putamen, frontal lobe, and substantia nigra, while a dose-dependent noticeable increase was only found in the globus pallidus. Therefore, the present results indicated that a shortening of the MRI T1 relaxation time corresponded well with the Mn concentration in the globus pallidus after prolonged welding-fume exposure.

Wikipedia

Manganese

Biological Half Life

Whole body: 2-5 weeks depending on body stores; [TDR, p. 803]

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

A number of methods for the production of relatively pure manganese metal are known: 1) Electrolysis of aqueous manganese salts; 2) Electrothermal decomposition of manganese ores; 3) Silicothermic reduction of manganese ores or slags; 4) Aluminothermic reduction of manganese ores or slags; 5) Distillation of ferromanganese; 6) Electrolysis of fused salts Techniques (1) and (2) are the most important; methods (3) - (6) are not of economic significance.
John et al, cited by Mellor, Comprehensive Treatise on Inorg and Theoretical Chem, 12, 163 (1932); AH Sully, Manganese (Academic Press, New York, 1955) 305 pp. ...
PRODUCTION OF ... METAL OF 97 TO 98% PURITY IS MADE BY ALUMINUM REDUCTION OF HIGH GRADE MANGANESE ORE OF VERY LOW IRON CONTENT. MANGANESE OF HIGHER PURITY IS MADE BY ELECTROLYSIS OF MANGANESE(2+) SULFATE SOLN, WHICH IS PRODUCED BY LEACHING ROASTED HIGH PURITY ORE. MANGANESE SO PRODUCED HAS LESS THAN 0.1% METALLIC IMPURITIES.
Smelting of manganese ore is similar to that of iron ore ... principal metallurgic form ... is ferromanganese which contains 80% or more of manganese ... there are fume losses in ferromanganese operation ... to minimize manganese dust losses, hard, coarse ores are mixed with fine ores. ... /also/ 5-10% dust and fume losses /occur/ in electric furnace.
For more Methods of Manufacturing (Complete) data for MANGANESE, ELEMENTAL (7 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Construction
Other (requires additional information)
Fabricated Metal Product Manufacturing
Utilities
Wholesale and Retail Trade
Manganese: ACTIVE
High-carbon ferromanganese (or standard ferromanganese), which contains up to 7.5 percent carbon, is used in larger quantities (primarily by the steel industry) than any other form of manganese.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Manganese must be stored to avoid contact with water and steam since flammable hydrogen gas is produce. Store in tightly closed containers in a cool, well ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Protect storage against physical damage.

Stability Shelf Life

Superficially oxidized on exposure to air.

Dates

Last modified: 08-15-2023

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